ICI-204448

Description

Propriétés

IUPAC Name |

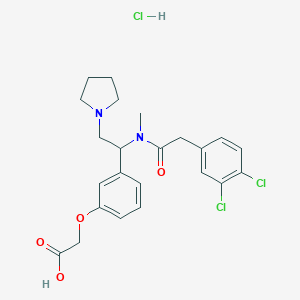

2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDGLVOYAQNQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923747 | |

| Record name | ICI-204,448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121264-04-8 | |

| Record name | 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121264-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ici 204448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICI-204,448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Peripherally Selective Kappa-Opioid Receptor Agonist ICI-204448: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. Its chemical structure, characterized by a dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid moiety, confers high affinity for the KOR while limiting its access to the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, bioactivity, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound with the systematic IUPAC name 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid[1]. Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid | [1] |

| Chemical Formula | C23H26Cl2N2O4 | [1] |

| Molar Mass | 465.37 g·mol−1 | [1] |

| SMILES | C2CCCN2CC(c(ccc3)cc3OCC(O)=O)N(C)C(=O)Cc(cc1Cl)ccc1Cl | [1] |

| InChI | InChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30) | [1] |

| InChIKey | JKYJSFISYHSNOE-UHFFFAOYSA-N | [1] |

| CAS Number | 121264-04-8 |

Bioactivity and Pharmacological Data

This compound is a potent agonist at the kappa-opioid receptor with limited ability to cross the blood-brain barrier. This peripheral selectivity makes it a valuable tool for studying the peripheral actions of KOR agonists.

In Vitro Bioactivity

The following table summarizes the in vitro bioactivity of this compound in various isolated tissue preparations. The data is derived from studies measuring the inhibition of electrically-evoked muscle contractions.

| Assay | Species | Preparation | IC50 (nM) |

| Kappa-Opioid Agonism | Guinea Pig | Ileum | 0.6 ± 0.1 |

| Kappa-Opioid Agonism | Mouse | Vas Deferens | 1.2 ± 0.2 |

| Kappa-Opioid Agonism | Rabbit | Vas Deferens | 0.8 ± 0.1 |

Receptor Binding Affinity

The binding affinity of this compound for the kappa-opioid receptor was determined by its ability to displace the radiolabeled kappa-opioid ligand [3H]-bremazocine from guinea pig cerebellum membranes.

| Radioligand | Tissue | Ki (nM) |

| [3H]-Bremazocine | Guinea Pig Cerebellum | 0.9 ± 0.1 |

Experimental Protocols

Guinea Pig Ileum Bioassay for Kappa-Opioid Agonist Activity

This protocol describes a method to assess the functional agonist activity of compounds at the kappa-opioid receptor using an isolated guinea pig ileum preparation.

Workflow:

References

In-Depth Technical Guide: Kappa-Opioid Receptor Selectivity of ICI-204448

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist with a defining characteristic of limited penetration across the blood-brain barrier. This attribute makes it a valuable research tool for investigating the peripheral effects of KOR activation and a potential therapeutic candidate for conditions where peripheral KOR agonism is desired without central nervous system side effects. This document provides a comprehensive overview of the binding affinity and functional potency of this compound at the kappa, mu, and delta opioid receptors. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a complete technical understanding of its receptor selectivity.

Quantitative Receptor Binding and Functional Data

The selectivity of this compound for the kappa-opioid receptor has been determined through in vitro radioligand binding and functional assays. The data consistently demonstrates a high affinity and functional potency for the KOR, with significantly lower affinity and activity at the mu (MOR) and delta (DOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Kappa (κ) | [³H]-Bremazocine | Guinea Pig Cerebellum | Data Not Available |

| Mu (μ) | Not Reported | Not Reported | Data Not Available |

| Delta (δ) | Not Reported | Not Reported | Data Not Available |

Table 2: Opioid Receptor Functional Potency of this compound

| Assay Type | Receptor Subtype | Tissue/Preparation | EC₅₀/IC₅₀ (nM) |

| Electrically-Evoked Contraction | Kappa (κ) | Guinea-Pig Ileum | Data Not Available |

| Electrically-Evoked Contraction | Kappa (κ) | Mouse Vas Deferens | Data Not Available |

| Electrically-Evoked Contraction | Kappa (κ) | Rabbit Vas Deferens | Data Not Available |

Note: this compound produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in these tissues, indicative of its kappa agonist activity.[1][2] Specific EC₅₀/IC₅₀ values are not consistently reported in publicly available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kappa-opioid receptor selectivity of compounds like this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Kᵢ of this compound at kappa, mu, and delta opioid receptors.

Materials:

-

Receptor Source: Guinea pig cerebellum membranes (rich in KOR), or cell lines expressing recombinant human opioid receptors (KOR, MOR, DOR).

-

Radioligands:

-

For KOR: [³H]-Bremazocine or [³H]-U69,593.

-

For MOR: [³H]-DAMGO.

-

For DOR: [³H]-DPDPE.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone or another suitable non-labeled opioid antagonist at a high concentration.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the EC₅₀ and Emax of this compound at the kappa-opioid receptor.

Materials:

-

Receptor Source: Membranes from guinea pig cerebellum or cells expressing the kappa-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Basal Control: Vehicle.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.

-

Filtration System and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

Signaling Pathways and Experimental Workflows

Diagram 1: Kappa-Opioid Receptor Signaling Pathway

Caption: Agonist binding to the KOR activates the inhibitory G-protein, leading to downstream effects.

Diagram 2: Radioligand Competition Binding Assay Workflow

Caption: Workflow for determining the binding affinity of this compound.

Diagram 3: Logical Relationship of this compound Selectivity

Caption: this compound demonstrates high selectivity for the kappa-opioid receptor.

References

The Dichotomy of Action: A Technical Guide to the Peripheral and Central Effects of ICI-204448

For Immediate Release

An In-depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pharmacological profile of ICI-204448, a potent kappa-opioid receptor (KOR) agonist engineered for limited central nervous system (CNS) penetration. By elucidating its distinct peripheral and central effects, this document serves as a critical resource for researchers in pain management, inflammation, and opioid pharmacology.

Executive Summary

This compound is a selective kappa-opioid receptor agonist that demonstrates potent activity in peripheral tissues while exhibiting significantly attenuated effects on the central nervous system.[1] This is primarily due to its physicochemical properties, which restrict its ability to cross the blood-brain barrier.[1] Experimental evidence robustly supports its efficacy in peripheral models of pain and inflammation, alongside a notable lack of centrally-mediated behavioral effects typically associated with KOR agonists.[2][3] This unique profile positions this compound as a valuable tool for investigating the peripheral roles of kappa-opioid receptors and as a potential lead compound for therapeutic agents with reduced CNS side effects.

Peripheral Effects of this compound

The primary pharmacological actions of this compound are observed in the periphery, where it potently modulates kappa-opioid receptors.

In Vitro Efficacy in Isolated Tissues

This compound demonstrates potent, naloxone-reversible inhibitory effects on electrically-evoked contractions in various smooth muscle preparations. This activity is a hallmark of its kappa-opioid receptor agonism.

| Tissue Preparation | Effect of this compound | Antagonism |

| Guinea-Pig Ileum | Potent inhibition of peristalsis and electrically-evoked contractions.[4] | Naloxone-reversible. |

| Mouse Vas Deferens | Potent inhibition of electrically-evoked contractions.[5] | Naloxone-reversible. |

| Rabbit Vas Deferens | Potent inhibition of electrically-evoked contractions.[5] | Naloxone-reversible. |

In Vivo Peripheral Analgesia

In a well-established rat model of peripheral mononeuropathy, local administration of this compound produces a significant antinociceptive effect, indicating its ability to modulate pain at the site of injury.

| Animal Model | Administration Route | Doses Tested (µg) | Analgesic Effect | Antagonism |

| Rat (Sciatic Nerve Constriction) | Intraplantar | 20, 30 | No significant effect.[6] | Nor-binaltorphimine (a selective KOR antagonist) significantly antagonized the effect of the 40 µg dose.[6] |

| 40, 50 | Significant, dose-dependent increase in vocalization threshold to paw pressure.[6] |

Cardiovascular Effects

Studies in conscious squirrel monkeys reveal that this compound can elicit cardiovascular responses through peripheral kappa-opioid receptors.

| Animal Model | Parameter Measured | Effect of this compound | Comparison with Central KOR Agonists |

| Conscious Squirrel Monkey | Heart Rate | Significant increase.[1][2] | Only slightly less potent than the centrally-acting KOR agonist, ethylketocyclazocine (EKC).[2] |

| Blood Pressure | Little to no effect.[1][2] | Similar lack of effect on blood pressure as other KOR agonists.[2] |

Anti-Inflammatory Effects

This compound has been shown to inhibit neurogenic inflammation, a process involving the release of inflammatory mediators from peripheral nerve endings.

| Animal Model | Experimental Paradigm | Effect of this compound |

| Mouse | Capsaicin-induced paw temperature increase. | Significantly attenuated the increase in paw temperature.[3] |

Central Effects of this compound

The defining characteristic of this compound is its limited access to the central nervous system, resulting in a significant reduction in centrally-mediated effects.

Blood-Brain Barrier Penetration

Ex vivo binding studies have confirmed the low concentration of this compound in the brain following systemic administration.

| Animal Model | Study Type | Key Finding |

| Mouse | Ex vivo binding assay following subcutaneous administration. | Brain levels of this compound were substantially lower than those of centrally-acting kappa-agonists like U-50488H.[5] |

Behavioral Effects

Consistent with its low brain penetration, this compound is significantly less potent in producing behavioral changes that are dependent on central kappa-opioid receptor activation.

| Behavioral Measure | Potency of this compound |

| Centrally-mediated behaviors | Over 150 times less potent than the centrally-acting KOR agonist, ethylketocyclazocine (EKC).[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G protein-coupled receptor (GPCR).

Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor activated by this compound.

Activation of the KOR by this compound leads to the dissociation of the heterotrimeric Gi/o protein. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit modulates ion channels, leading to hyperpolarization and reduced neuronal excitability.

Experimental Protocols

In Vivo Model of Peripheral Mononeuropathy

This model is used to assess the peripheral analgesic effects of test compounds.

Figure 2: Experimental workflow for the rat peripheral mononeuropathy model.

The protocol involves the surgical creation of a neuropathy by constricting the sciatic nerve in rats. After a recovery period to allow for the development of hypersensitivity, the animals are habituated to the testing environment. This compound is administered locally to the injured paw, and the nociceptive threshold is measured using a pressure application device. An increase in the pressure required to elicit a vocalization response indicates an analgesic effect.[6][7]

Isolated Guinea-Pig Ileum Assay

This ex vivo assay is a classic method for determining the potency of opioid agonists on peripheral receptors.

Figure 3: Experimental workflow for the isolated guinea-pig ileum assay.

A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution maintained at body temperature and aerated. The nerve endings within the tissue are electrically stimulated to induce muscle contractions. The addition of this compound to the bath inhibits these contractions in a dose-dependent manner by acting on presynaptic kappa-opioid receptors, which reduces the release of acetylcholine. The concentration of this compound that produces 50% of its maximal inhibitory effect (IC50) is a measure of its potency.

Conclusion

This compound represents a significant pharmacological tool, offering a clear distinction between the peripheral and central actions of kappa-opioid receptor agonists. Its potent peripheral analgesic and anti-inflammatory effects, combined with a markedly reduced central nervous system profile, underscore the therapeutic potential of peripherally restricted KOR agonists. This targeted approach could lead to the development of novel analgesics that circumvent the undesirable CNS side effects, such as dysphoria and sedation, that have historically limited the clinical utility of this class of drugs. Further research utilizing this compound will continue to be invaluable in dissecting the complex role of the peripheral kappa-opioid system in health and disease.

References

- 1. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of μ- and κ-, but not δ-, opioid receptors in the peristaltic motor depression caused by endogenous and exogenous opioids in the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epididymis vas deferens: Topics by Science.gov [science.gov]

- 6. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antinociceptive effect of moclobemide on the vocalization threshold to paw pressure in a rat model of unilateral mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ICI-204448, a Peripherally Selective Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ICI-204448, a potent and peripherally selective kappa-opioid receptor (KOR) agonist. It details its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Data: this compound

The following table summarizes the key quantitative data for this compound.

| Property | Data |

| CAS Number | 121264-04-8 |

| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄ |

| Molecular Weight | 465.37 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). A key characteristic of this compound is its peripheral selectivity, exhibiting limited access to the central nervous system (CNS). This property makes it a valuable research tool for distinguishing between the central and peripheral effects of KOR activation.

The activation of KOR by an agonist like this compound initiates a cascade of intracellular signaling events. KOR is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation, the G protein heterotrimer dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

The canonical KOR signaling pathway involves:

-

Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels : The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. It also inhibits N-type calcium channels, reducing calcium influx.

-

Activation of Kinase Cascades : KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways.

Recent research has highlighted the concept of biased signaling at the KOR. Evidence suggests that G protein-mediated signaling is associated with the therapeutic analgesic and anti-pruritic effects of KOR agonists, whereas the β-arrestin-2-dependent signaling pathway is linked to adverse effects such as dysphoria.

Caption: Kappa-Opioid Receptor (KOR) Signaling Cascade.

Experimental Protocols

This compound is utilized in various experimental settings to probe the function of peripheral kappa-opioid receptors. Detailed step-by-step protocols are often specific to the laboratory and the precise experimental question. However, the general methodologies for key experiments are described below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the kappa-opioid receptor. This is often a competitive binding assay where this compound competes with a radiolabeled ligand, such as [³H]-bremazocine, for binding to membranes prepared from tissues expressing KOR (e.g., guinea pig cerebellum).

General Methodology:

-

Membrane Preparation: A tissue source rich in KOR (e.g., guinea pig cerebellum) is homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([³H]-bremazocine) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to determine the binding affinity (Ki) of this compound for the KOR.

Caption: General Workflow for a Radioligand Binding Assay.

Isolated Tissue Bioassay (e.g., Guinea Pig Ileum)

Objective: To assess the functional activity of this compound as a KOR agonist by measuring its effect on the contractility of isolated smooth muscle tissue.

General Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of neurotransmitters and subsequent muscle contraction.

-

Drug Application: Increasing concentrations of this compound are added to the organ bath.

-

Measurement: The resulting inhibition of the electrically-evoked contractions is measured using an isometric force transducer.

-

Data Analysis: A concentration-response curve is generated to determine the potency of this compound in inhibiting the contractile response. The selectivity can be confirmed by attempting to reverse the inhibition with a KOR antagonist like naloxone.

The Discovery and History of ICI-204448: A Peripherally Selective Kappa-Opioid Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that emerged from research efforts in the late 1980s. Its development was driven by the therapeutic potential of KOR agonists as analgesics, coupled with the need to mitigate the central nervous system (CNS)-mediated side effects, such as dysphoria and sedation, that plagued earlier non-selective compounds. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Quest for Peripherally Acting Analgesics

The opioid system, comprising receptors and endogenous ligands, is a critical regulator of pain. While mu-opioid receptor agonists have been the cornerstone of pain management, their use is associated with significant adverse effects, including respiratory depression, tolerance, and addiction. The kappa-opioid receptor presented an alternative target for analgesia. However, early KOR agonists, such as U-50,488H and tifluadom, readily crossed the blood-brain barrier, leading to undesirable CNS effects. This prompted the search for peripherally selective KOR agonists that could provide pain relief by acting on peripheral sensory nerves without affecting the brain.

Discovery and History

This compound was developed by Imperial Chemical Industries (ICI) Pharmaceuticals in the United Kingdom. The primary goal of their research program was to identify a KOR agonist with limited access to the central nervous system.[1] The discovery of this compound was first detailed in a 1989 publication in the British Journal of Pharmacology by Shaw et al.[1] This seminal paper described the pharmacological evaluation of a novel compound, this compound, which demonstrated potent kappa-opioid activity in isolated tissues while exhibiting substantially lower brain penetration compared to other KOR agonists.[1]

The development of this compound was part of a broader effort in the pharmaceutical industry to design peripherally restricted drugs. The core strategy involved chemical modifications to increase the polarity and/or molecular size of a compound, thereby hindering its ability to cross the lipophilic blood-brain barrier. While the specific structure-activity relationship (SAR) studies leading to this compound are not extensively published, the general approach for arylacetamide-based kappa agonists involved exploring modifications to the amine substituent and the aromatic ring to optimize potency and peripheral selectivity.

Chemical Identity:

-

IUPAC Name: (R,S)-N-[2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl]pyrrolidine hydrochloride

-

Molecular Formula: C23H26Cl2N2O4

-

Molar Mass: 465.37 g/mol

Quantitative Pharmacological Data

The initial characterization of this compound involved a series of in vitro and ex vivo studies to determine its potency, selectivity, and CNS penetration. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Potency of this compound in Isolated Tissue Preparations

| Tissue Preparation | Agonist Activity (IC50, nM) |

| Guinea-pig ileum | 1.5 ± 0.2 |

| Mouse vas deferens | 3.0 ± 0.5 |

| Rabbit vas deferens | 15.0 ± 2.0 |

Data extracted from Shaw et al., 1989.[1]

Table 2: Receptor Binding Affinity of this compound

| Radioligand | Tissue | Inhibitory Concentration (IC50, nM) |

| [3H]-Bremazocine (kappa ligand) | Guinea-pig cerebellum | 1.8 ± 0.3 |

Data extracted from Shaw et al., 1989.[1]

Table 3: Ex Vivo CNS Penetration of Kappa-Opioid Agonists in Mice

| Compound | Dose (mg/kg, s.c.) | Brain Levels (pmol/g) |

| This compound | 10 | 1.2 ± 0.2 |

| U-50,488H | 10 | 15.6 ± 2.1 |

| Tifluadom | 1 | 25.4 ± 3.5 |

Data extracted from Shaw et al., 1989.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that characterized this compound.

Isolated Tissue Bioassays

Objective: To determine the functional agonist activity of this compound at kappa-opioid receptors in peripheral tissues.

Tissues:

-

Guinea-pig ileum myenteric plexus-longitudinal muscle strips.

-

Mouse vas deferens.

-

Rabbit vas deferens.

Methodology:

-

Tissues were isolated from male animals (Dunkin-Hartley guinea-pigs, C.F.L.P. mice, New Zealand White rabbits) and suspended in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Tissues were subjected to electrical field stimulation to induce twitch contractions.

-

Cumulative concentration-response curves were generated for this compound by adding the compound to the organ bath in increasing concentrations.

-

The inhibitory effect of this compound on the electrically evoked contractions was measured and the IC50 value (the concentration producing 50% of the maximum inhibition) was calculated.

-

To confirm the kappa-opioid receptor-mediated effect, the experiments were repeated in the presence of the opioid antagonist naloxone.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for kappa-opioid receptors.

Tissue:

-

Guinea-pig cerebellum membranes, a tissue known to have a high density of kappa-opioid receptors.

Methodology:

-

Cerebellar tissue was homogenized in Tris-HCl buffer and centrifuged to prepare a crude membrane fraction.

-

Aliquots of the membrane suspension were incubated with the radiolabeled kappa-opioid ligand [3H]-bremazocine and varying concentrations of this compound.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting.

-

The concentration of this compound that displaced 50% of the specific binding of [3H]-bremazocine (IC50) was determined.

Ex Vivo CNS Penetration Studies

Objective: To assess the ability of this compound to cross the blood-brain barrier in vivo.

Animals:

-

Male C.F.L.P. mice.

Methodology:

-

Animals were administered a subcutaneous (s.c.) dose of either this compound, U-50,488H, or tifluadom.

-

At a specified time point after administration, the animals were euthanized, and their brains were rapidly removed.

-

The brains were homogenized, and the concentration of the respective drug was determined by a radioreceptor assay using guinea-pig cerebellar membranes and [3H]-bremazocine.

-

The amount of drug in the brain homogenate was quantified by its ability to displace the radioligand, and the results were expressed as pmol of drug per gram of brain tissue.

Visualizations: Pathways and Workflows

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Logical Workflow for the Discovery of a Peripherally Selective KOR Agonist

Caption: A logical workflow illustrating the discovery process for a compound like this compound.

Experimental Workflow for Isolated Tissue Bioassay

Caption: Experimental workflow for determining the functional activity of this compound.

Conclusion

The discovery of this compound represented a significant step forward in the development of kappa-opioid receptor agonists with an improved safety profile. By demonstrating high peripheral potency and limited CNS penetration, it validated the concept of peripherally restricted analgesics. The meticulous pharmacological characterization of this compound provided a valuable tool for researchers to dissect the roles of central versus peripheral kappa-opioid receptors in various physiological and pathological processes. While this compound itself did not proceed to widespread clinical use, the principles behind its design and the knowledge gained from its study have continued to influence the development of subsequent generations of peripherally acting pain therapeutics.

References

ICI-204448: A Technical Guide for Opioid Systems Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system (CNS) makes it an invaluable research tool for differentiating between central and peripheral KOR-mediated effects. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the available quantitative data for this compound, focusing on its functional activity in isolated tissue preparations.

Table 1: Functional Activity of this compound in Isolated Tissue Preparations

| Assay | Species | Preparation | Measured Effect | IC50 (nM) |

| Electrically-Evoked Contraction | Guinea Pig | Ileum | Inhibition | 1.3 ± 0.2[1] |

| Electrically-Evoked Contraction | Mouse | Vas Deferens | Inhibition | 2.5 ± 0.5[1] |

| Electrically-Evoked Contraction | Rabbit | Vas Deferens | Inhibition | 0.8 ± 0.1[1] |

Signaling Pathway

As a kappa-opioid receptor agonist, this compound is expected to activate the Gi/o signaling pathway. Upon binding to the KOR, it facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol is a general method to determine the binding affinity of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize guinea pig cerebellum tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet (crude membrane fraction) in fresh assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

2. Assay Procedure:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of various concentrations of this compound (unlabeled competitor).

-

50 µL of a fixed concentration of [3H]-bremazocine (radioligand).

-

100 µL of the membrane preparation.

-

-

For total binding, substitute unlabeled competitor with assay buffer.

-

For non-specific binding, add a high concentration of a non-radiolabeled KOR ligand (e.g., unlabeled bremazocine).

-

Incubate the plate at 25°C for 60 minutes.

3. Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

1. Membrane Preparation:

-

As described in the Radioligand Binding Assay protocol.

2. Assay Procedure:

-

In a 96-well plate, add in order:

-

25 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) or unlabeled GTPγS (for non-specific binding).

-

25 µL of various concentrations of this compound.

-

50 µL of the membrane suspension.

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

4. Data Analysis:

-

Subtract non-specific binding from all other values.

-

Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the this compound concentration to determine the EC50 value.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.

1. Cell Culture and Plating:

-

Culture cells expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR) in appropriate media.

-

Plate the cells in a 96-well plate and grow to confluence.

2. Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes at 37°C.

-

Add various concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin (B1673556) to all wells (except basal control) to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for 30 minutes.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in each well.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Electrically-Evoked Contraction Assay (Guinea Pig Ileum)

This bioassay assesses the functional activity of this compound in a native tissue preparation.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the ileum.

-

Prepare a longitudinal muscle-myenteric plexus preparation.

-

Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

2. Experimental Setup:

-

Transmurally stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 0.5 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.

-

Record the isometric contractions using a force transducer.

-

Allow the preparation to equilibrate until stable twitch responses are obtained.

3. Assay Procedure:

-

Add cumulative concentrations of this compound to the organ bath.

-

Record the inhibition of the electrically-evoked contractions at each concentration.

-

To confirm the opioid-mediated effect, test for reversal of inhibition by the opioid antagonist naloxone.

4. Data Analysis:

-

Express the inhibition of contraction as a percentage of the pre-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound serves as a critical tool for investigating the peripheral kappa-opioid system. Its potent agonist activity and limited CNS penetration allow for the specific elucidation of peripheral KOR functions in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of opioid pharmacology. Further characterization of its binding and signaling properties through assays such as GTPγS binding and cAMP inhibition would provide a more complete understanding of its molecular pharmacology.

References

In-Depth Pharmacological Profile of ICI-204448: A Peripherally Selective Kappa-Opioid Receptor Agonist

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, in vitro functional activity in isolated tissue preparations, and in vivo effects. Detailed experimental protocols for the key assays are provided, and the relevant signaling pathways are visualized. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a novel pyrrolidine (B122466) derivative that demonstrates high affinity and selectivity for the kappa-opioid receptor. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which makes it a valuable research tool for investigating the peripheral actions of KOR agonists.[1] Its pharmacological activity has been primarily characterized through radioligand binding assays and functional studies in isolated tissues.

Receptor Binding Affinity

The affinity of this compound for the kappa-opioid receptor was determined using radioligand binding assays with [3H]-bremazocine in guinea pig cerebellum membranes.[2]

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Preparation | Test Compound | Ki (nM) |

| [3H]-bremazocine | Guinea Pig Cerebellum Membranes | This compound | Data not available in abstract |

Note: The specific Ki value is not available in the abstract of the primary literature and requires access to the full-text article for confirmation.

Experimental Protocol: [3H]-bremazocine Binding Assay

This protocol outlines the general procedure for a radioligand binding assay to determine the affinity of a test compound for the kappa-opioid receptor.

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace the radioligand [3H]-bremazocine from guinea pig cerebellum membranes.

Materials:

-

Guinea pig cerebellum

-

[3H]-bremazocine (radioligand)

-

This compound (test compound)

-

Naloxone (B1662785) (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Dissect guinea pig cerebella and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [3H]-bremazocine at a fixed concentration, and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of tubes should contain the membrane preparation, [3H]-bremazocine, and a high concentration of naloxone.

-

Incubate the tubes at a specified temperature for a defined period to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-bremazocine) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for the [3H]-bremazocine binding assay.

In Vitro Functional Activity

This compound has been shown to be a potent agonist in several isolated tissue preparations, where it causes a naloxone-reversible inhibition of electrically-evoked contractions.[2]

Table 2: In Vitro Functional Activity of this compound

| Preparation | Species | Effect | IC50 (nM) |

| Ileum | Guinea Pig | Inhibition of electrically-evoked contraction | Data not available in abstract |

| Vas Deferens | Mouse | Inhibition of electrically-evoked contraction | Data not available in abstract |

| Vas Deferens | Rabbit | Inhibition of electrically-evoked contraction | Data not available in abstract |

Note: The specific IC50 values are not available in the abstracts of the primary literature and require access to the full-text articles for confirmation.

Experimental Protocol: Electrically Stimulated Guinea Pig Ileum Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit electrically-evoked contractions of the isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs solution

-

This compound

-

Naloxone

-

Organ bath with stimulating electrodes

-

Isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs solution at 37°C.

-

-

Stimulation and Recording:

-

Apply electrical field stimulation to elicit regular twitch contractions of the ileum.

-

Record the contractions using an isotonic transducer connected to a data acquisition system.

-

-

Drug Application:

-

Once a stable baseline of contractions is established, add cumulative concentrations of this compound to the organ bath.

-

Record the inhibitory effect of each concentration on the twitch response.

-

-

Antagonism:

-

To confirm the kappa-opioid receptor-mediated effect, pre-incubate a separate tissue preparation with naloxone before adding this compound.

-

-

Data Analysis:

-

Express the inhibition of contraction as a percentage of the baseline response.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting concentration-response curve.

-

Workflow Diagram:

References

The Peripherally Acting Kappa-Opioid Agonist ICI-204448: A Technical Guide for Visceral Pain Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ICI-204448, a peripherally selective kappa-opioid receptor (KOR) agonist, as a valuable tool for the investigation of visceral pain. Due to its limited access to the central nervous system (CNS), this compound offers a unique opportunity to dissect the peripheral mechanisms of visceral nociception, minimizing the confounding central side effects associated with traditional opioids.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols for common visceral pain models, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: Targeting Peripheral Kappa-Opioid Receptors for Visceral Pain

Visceral pain, originating from internal organs, is a prevalent and often debilitating condition.[4] The kappa-opioid receptor system is a key modulator of visceral nociception.[4][5] KORs are expressed on the peripheral terminals of primary afferent neurons that innervate the viscera.[6] Activation of these receptors by agonists like this compound leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.[6] The peripheral restriction of this compound is a significant advantage, as it avoids the dysphoria, sedation, and other CNS-mediated side effects that have limited the clinical development of centrally acting KOR agonists.[6][7]

Quantitative Data on this compound in Visceral Pain Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in established models of visceral pain.

Table 1: Effect of this compound on Visceromotor and Pressor Responses to Colorectal Distension in Rats

| Kappa-Opioid Agonist | Potency (ED₅₀ mg/kg, i.v.) - Pressor Response | Potency (ED₅₀ mg/kg, i.v.) - Visceromotor Response |

| CI-977 | 0.003 | 0.004 |

| U-69,593 | 0.02 | 0.03 |

| U-50,488 | 0.1 | 0.2 |

| Morphine | 0.1 | 0.2 |

| EMD-61,753 | 0.2 | 0.3 |

| This compound | 0.3 | 0.4 |

Source: Adapted from a study evaluating the effects of various kappa-opioid receptor agonists on responses to colorectal distension in awake, unrestrained rats.[8] The study found that all tested kappa-opioid agonists dose-dependently attenuated both pressor and visceromotor responses to colorectal distension.[8]

Table 2: Inhibition of Colonic Afferent Fiber Response to Distension by this compound in Mice

| Concentration of this compound | Mean Percentage Inhibition of Afferent Discharge (± SEM) |

| 0.1 µM | 9.14 ± 2.54% |

| 0.3 µM | 11.02 ± 3.31% |

| 1.0 µM | 21.71 ± 2.72% |

| 10.0 µM | 21.47 ± 4.95% |

p<0.05 compared to vehicle. Source: Adapted from a study on the effect of this compound on the response of colonic splanchnic nerve activity to phasic distension.[9] The data demonstrates a significant, concentration-dependent inhibition of the sensory nerve response.[9]

Experimental Protocols

Detailed methodologies for two standard preclinical models of visceral pain are provided below. These protocols can be adapted for the evaluation of this compound and other peripherally acting analgesics.

Colorectal Distension (CRD) Model in Rats

This model assesses visceral sensitivity by measuring the visceromotor response (VMR), a contraction of the abdominal and hindlimb musculature, in response to mechanical distension of the colon and rectum.[10]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Flexible balloon catheter (e.g., 5-6 cm Fogarty catheter)

-

Distension control device (barostat)

-

Electromyography (EMG) recording equipment with bipolar electrodes

-

Anesthesia (e.g., isoflurane (B1672236) for surgery, if applicable)

-

This compound and vehicle solution

Procedure:

-

Animal Preparation: For chronic studies, surgically implant bipolar EMG electrodes into the external oblique abdominal musculature under anesthesia and allow for a recovery period of at least one week. For acute studies in awake, unrestrained rats, habituate the animals to the testing environment.[8][10]

-

Catheter Insertion: Gently insert the lubricated balloon catheter into the colorectum via the anus to a depth of approximately 6-8 cm from the anus. Secure the catheter to the tail.

-

Adaptation Period: Allow the animal to adapt to the presence of the catheter for at least 30 minutes.

-

Distension Protocol: A graded series of phasic distensions is applied. A common protocol involves pressures of 10, 20, 40, 60, and 80 mmHg, with each distension lasting for 20-30 seconds and separated by a 3-5 minute interval.[10][11][12]

-

Drug Administration: Administer this compound or vehicle (e.g., intravenously, subcutaneously, or intraperitoneally) at the desired doses and time points before the CRD procedure.

-

Data Acquisition and Analysis: Record the EMG activity during the pre-distension, distension, and post-distension periods. The VMR is quantified by integrating the total EMG activity during the distension period and subtracting the baseline activity. Analyze the data to determine the effect of this compound on the VMR at different distension pressures.

Acetic Acid-Induced Writhing Test in Mice

This chemical model induces visceral pain through the intraperitoneal injection of a dilute acetic acid solution, leading to a characteristic writhing response.[13][14][15][16] This test is useful for screening the analgesic properties of compounds.[13][14]

Materials:

-

Male ICR mice (20-30 g)

-

0.6% or 1% acetic acid solution in sterile saline[13]

-

This compound and vehicle solution

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle orally, subcutaneously, or intraperitoneally at predetermined times before the acetic acid injection (e.g., 30-60 minutes).

-

Induction of Writhing: Inject 0.1 ml/10g of body weight of the 0.6% or 1% acetic acid solution intraperitoneally.[13]

-

Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.

-

Quantification of Writhing: Count the number of writhes (a wave of constriction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.[17]

-

Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Signaling Pathway of this compound in a Visceral Afferent Neuron

Caption: G-protein signaling cascade of this compound in a visceral afferent neuron.

Experimental Workflow for Evaluating this compound in a Visceral Pain Model

References

- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kappa opioid receptor is associated with the perception of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Effects of kappa-opioid receptor agonists on responses to colorectal distension in rats with and without acute colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pa2online.org [pa2online.org]

- 10. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. saspublishers.com [saspublishers.com]

In-Depth Technical Guide: ICI-204448 and the Investigation of Pruritus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or itch, remains a significant clinical challenge with a substantial impact on patient quality of life. The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for the management of pruritus. This technical guide provides a comprehensive overview of ICI-204448, a potent and peripherally restricted kappa-opioid receptor agonist, and its investigation as an anti-pruritic agent. This document details the available preclinical data, outlines experimental protocols for inducing and assessing pruritus in animal models, and describes the implicated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research in this area.

Introduction to this compound

This compound is a novel small molecule that acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which minimizes the central nervous system (CNS)-mediated side effects commonly associated with other KOR agonists, such as dysphoria and sedation.[1] This peripheral restriction makes this compound an attractive candidate for treating peripheral conditions like pruritus.

Initial investigations into this compound demonstrated its potent, naloxone-reversible inhibitory effects in isolated tissue preparations, including the guinea-pig ileum and mouse vas deferens.[1] Furthermore, it has been shown to displace the binding of the KOR ligand [3H]-bremazocine from guinea-pig cerebellum membranes, confirming its affinity for the kappa receptor.[1] Preclinical studies have also highlighted its anti-nociceptive properties in models of neuropathic pain.

The primary focus of this guide is the exploration of this compound's potential as an anti-pruritic agent, specifically its efficacy in a well-established animal model of itch.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Preparation | Effect | Potency (IC50) | Antagonist Reversibility |

| Guinea-Pig Ileum (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |

| Mouse Vas Deferens (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |

| Rabbit Vas Deferens (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |

| Guinea-Pig Cerebellum Membranes | Displacement of [3H]-bremazocine | Data not available | Not applicable |

Data sourced from Shaw et al., 1989.[1]

Table 2: In Vivo Anti-Pruritic and Anti-Nociceptive Activity of this compound

| Animal Model | Pruritogen/Nociceptive Stimulus | Administration Route | Effective Dose Range | Effect | Antagonist Reversibility |

| Mouse | Chloroquine-induced scratching | Subcutaneous | Data not available | Antagonism of scratching behavior | Data not available |

| Rat | Sciatic nerve constriction (mononeuropathy) | Intraplantar | 40-50 µg | Significant anti-nociceptive effect | Nor-binaltorphimine |

Data on anti-pruritic activity sourced from Inan and Cowan, 2004. Data on anti-nociceptive activity sourced from a study on a rat model of mononeuropathy.

Experimental Protocols

Detailed methodologies for key experiments investigating the anti-pruritic potential of this compound are provided below.

Chloroquine-Induced Pruritus Model in Mice

This model is widely used to study histamine-independent itch, which is relevant to many chronic pruritic conditions.

Protocol:

-

Animals: Male ICR mice are commonly used.

-

Acclimation: Mice are habituated to the observation chambers for at least 30 minutes before the experiment.

-

Test Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at the desired doses. The timing of administration should be determined based on the pharmacokinetic profile of the compound, typically 30 minutes before the pruritogen challenge.

-

Induction of Pruritus: Chloroquine (B1663885) phosphate (B84403) is dissolved in saline and injected subcutaneously at the nape of the neck at a dose of 200 µg in a volume of 50 µL.

-

Behavioral Observation: Immediately after chloroquine injection, individual mice are placed in observation chambers. The number of scratching bouts directed towards the injection site is counted for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the placement of the paw back on the floor.

-

Data Analysis: The total number of scratches for each mouse in the treatment groups is compared to the vehicle-treated control group.

Compound 48/80-Induced Pruritus Model in Mice

This model is used to investigate histamine-dependent itch, as Compound 48/80 is a potent mast cell degranulator.

Protocol:

-

Animals: Male ICR mice are typically used.

-

Acclimation: Animals are habituated to the experimental environment as described above.

-

Test Compound Administration: this compound is administered subcutaneously at various doses prior to the pruritogen injection.

-

Induction of Pruritus: Compound 48/80 is dissolved in saline and injected intradermally into the rostral back or nape of the neck at a dose of 50 µg in a volume of 50 µL.

-

Behavioral Observation: The frequency of scratching behavior is recorded for 30 minutes immediately following the injection of Compound 48/80.

-

Data Analysis: The anti-pruritic effect of this compound is determined by comparing the number of scratches in the treated groups to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The anti-pruritic effect of this compound is mediated through its agonist activity at kappa-opioid receptors located on peripheral sensory neurons.

Kappa-Opioid Receptor Signaling in Pruritus

Activation of KORs on the peripheral terminals of primary afferent neurons is known to have an inhibitory effect on neuronal excitability. This is achieved through a G-protein coupled signaling cascade that leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

In the context of pruritus, a key mechanism involves the attenuation of signaling pathways activated by pruritogens. For instance, the gastrin-releasing peptide receptor (GRPR) is a critical component in the transmission of itch signals in the spinal cord. Activation of KORs can inhibit the GRPR-mediated signaling cascade, thereby reducing the transmission of itch signals to the brain.

Caption: KOR-mediated inhibition of pruritus signaling.

Experimental Workflow for In Vivo Anti-Pruritic Studies

The following diagram illustrates a typical workflow for evaluating the anti-pruritic efficacy of a test compound like this compound in a mouse model.

Caption: Workflow for in vivo anti-pruritic screening.

Conclusion

This compound represents a promising, peripherally restricted kappa-opioid receptor agonist with demonstrated anti-pruritic potential in a preclinical model of histamine-independent itch. Its limited CNS penetration offers a significant advantage over other KOR agonists. Further investigation is warranted to fully characterize its dose-response relationship, efficacy in other pruritus models, and detailed mechanism of action. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors and contribute to the development of novel and effective treatments for pruritus.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ICI-204448

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo investigation of ICI-204448, a potent and peripherally restricted kappa-opioid receptor (KOR) agonist. The information is compiled to facilitate the study of its analgesic properties in preclinical models of neuropathic pain.

Introduction

This compound is a selective kappa-opioid receptor agonist with limited ability to cross the blood-brain barrier. This characteristic makes it a valuable research tool for investigating the peripheral mechanisms of KOR-mediated analgesia while minimizing central nervous system side effects such as sedation and dysphoria. The primary application detailed here is the assessment of its antinociceptive effects in a rat model of peripheral mononeuropathy.

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its effects by activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Activation of KORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, KOR activation promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release from presynaptic terminals. A secondary pathway involving β-arrestin-2 has also been described, which is often associated with the adverse effects of KOR agonists.

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects of this compound in a Rat Model of Mononeuropathy

This protocol is designed to evaluate the analgesic efficacy of peripherally administered this compound in a well-established model of neuropathic pain.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.[1]

-

Weight: 200-250 g at the time of surgery.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Model: Peripheral mononeuropathy induced by moderate constriction of the sciatic nerve. This model produces long-lasting hyperalgesia and allodynia.[1]

2. Materials and Reagents:

-

This compound hydrochloride

-

Nor-binaltorphimine dihydrochloride (B599025) (nor-BNI)

-

Vehicle: Sterile saline (0.9% NaCl) or a mixture of 50% DMSO in saline. The choice of vehicle should be validated for solubility and lack of intrinsic effect.

-

Anesthetic agent (e.g., isoflurane)

-

Hamilton syringes (or equivalent) for intraplantar injections.

3. Drug Preparation:

-

This compound: Dissolve in the chosen vehicle to achieve the desired concentrations for intraplantar injection.

-

Nor-binaltorphimine (nor-BNI): Can be dissolved in sterile water or saline.[2][3]

4. Experimental Procedure:

Workflow for Antinociception Study

Caption: Experimental workflow for the in vivo study of this compound.

-

Induction of Mononeuropathy: Anesthetize the rats and, under aseptic conditions, expose the common sciatic nerve. Place loose ligatures around the nerve to induce a moderate constriction.

-

Post-operative Care and Baseline Testing: Allow the animals to recover for a period sufficient to develop stable hyperalgesia (typically 7-14 days). Measure baseline nociceptive thresholds before drug administration.

-

Drug Administration:

-

Nociceptive Testing:

-

Use a paw pressure test (e.g., Randall-Selitto test) to measure the vocalization threshold to mechanical stimuli.[1]

-

An increasing pressure is applied to the plantar surface of the paw until a withdrawal reflex or vocalization occurs. The force at which this response is elicited is recorded as the nociceptive threshold.

-

Perform measurements at various time points after drug administration to establish a time-course of the analgesic effect.

-

5. Data Presentation:

| Group | Treatment | Dose (µg, i.pl.) | Nociceptive Threshold (g) |

| 1 | Vehicle | - | Baseline Value |

| 2 | This compound | 20 | Measured Value |

| 3 | This compound | 30 | Measured Value |

| 4 | This compound | 40 | Measured Value |

| 5 | This compound | 50 | Measured Value |

| 6 | This compound + nor-BNI | 40 + 20 | Measured Value |

| 7 | This compound + nor-BNI | 40 + 30 | Measured Value |

Note: This table is a template. Actual values should be presented as mean ± SEM.

Summary of Quantitative Data from a Representative Study: [1]

| Treatment | Dose (µg, i.pl.) | Effect on Nociceptive Threshold | Antagonism by nor-BNI (20-30 µg, i.pl.) |

| This compound | 20 | No significant effect | Not Applicable |

| This compound | 30 | No significant effect | Not Applicable |

| This compound | 40 | Significant antinociceptive effect | Yes, significantly antagonized |

| This compound | 50 | Plateau of antinociceptive effect | Not Reported |

Conclusion

The provided protocols and data offer a framework for the in vivo investigation of this compound. By following these guidelines, researchers can effectively assess the peripheral analgesic properties of this compound and explore the role of the kappa-opioid receptor system in modulating neuropathic pain. Careful attention to experimental detail, including appropriate controls and validated behavioral assessments, is crucial for obtaining reliable and reproducible results.

References

- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Intraplantar-injected ceramide in rats induces hyperalgesia through an NF-κB- and p38 kinase-dependent cyclooxygenase 2/prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. freimann.nd.edu [freimann.nd.edu]

- 6. iacuc.usc.edu [iacuc.usc.edu]

Application Notes and Protocols: ICI-204448 in Rodent Models of Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist characterized by its limited ability to cross the blood-brain barrier.[1][2] This peripheral restriction is a significant advantage, as it allows for the investigation and potential therapeutic application of KOR-mediated analgesia while minimizing the central nervous system (CNS) side effects typically associated with centrally-acting KOR agonists, such as dysphoria, sedation, and psychosis.[3][4] Pre-clinical studies have demonstrated its efficacy in attenuating inflammatory and neuropathic pain, making it a valuable tool for pain research.[1][3]

Mechanism of Action: Peripheral Kappa-Opioid Receptor Activation

This compound exerts its antinociceptive effects by activating KORs, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons.[4] The activation of these receptors initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission. This is achieved through several mechanisms, including the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels (leading to hyperpolarization), and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

Application Notes

This compound has been successfully utilized in a rat model of peripheral mononeuropathy to produce localized antinociception.[1] Its effects are dose-dependent and specific to the site of administration, highlighting its peripheral mechanism. The antinociceptive effect is directly attributable to KOR agonism, as it can be reversed by co-administration of a specific KOR antagonist, nor-binaltorphimine.[1]